molecular formula C20H27N5O2 B5573647 2-(4-{[2-(1-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-1-piperidinyl)acetamide

2-(4-{[2-(1-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-1-piperidinyl)acetamide

Cat. No.: B5573647
M. Wt: 369.5 g/mol
InChI Key: HQOCQDCPFCKNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[2-(1-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-1-piperidinyl)acetamide is a useful research compound. Its molecular formula is C20H27N5O2 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.21647512 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acyl-CoA:Cholesterol O-Acyltransferase (ACAT) Inhibition

A study identified an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), showing selectivity for ACAT-1 over ACAT-2. This compound, due to its enhanced aqueous solubility and oral absorption, was suggested for the treatment of diseases involving ACAT-1 overexpression, indicating its potential application in addressing cholesterol-related disorders (K. Shibuya et al., 2018).

Antimicrobial Nano-Materials

N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were synthesized and evaluated for antimicrobial activities against various pathogenic bacteria and Candida species. These compounds showed significant effects against fungi, highlighting their potential in developing antimicrobial agents (B. Mokhtari & K. Pourabdollah, 2013).

Melanin Concentrating Hormone Receptor 1 (MCH-R1) Antagonists

Research into 2-heteroaryl substituted benzimidazole derivatives, containing piperidinylphenyl acetamide group, aimed at antagonizing MCH-R1 for potential therapeutic applications. One compound showed highly potent MCH-R1 binding activity, suggesting applications in obesity and related metabolic disorders (Chae Jo Lim et al., 2013).

DNA Detection Fluorescent Probes

A study focused on novel benzimidazo[1,2-a]quinolines substituted with various amines, which were synthesized for potential applications as DNA-specific fluorescent probes. These compounds showed enhanced fluorescence emission intensity upon binding to ct-DNA, indicating their utility in bioanalytical applications for DNA detection (N. Perin et al., 2011).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary depending on their specific structure and the biological system they interact with. For instance, some benzimidazole derivatives are known to act as potent and selective histamine H1 receptor antagonists .

Properties

IUPAC Name

2-[4-[2-(1-methylbenzimidazol-2-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-23-16-6-3-2-5-15(16)22-19(23)17-7-4-10-25(17)20(27)14-8-11-24(12-9-14)13-18(21)26/h2-3,5-6,14,17H,4,7-13H2,1H3,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOCQDCPFCKNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCCN3C(=O)C4CCN(CC4)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.